molecular formula C12H16N2O2 B1438415 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride CAS No. 887444-94-2

1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Cat. No.: B1438415
CAS No.: 887444-94-2
M. Wt: 220.27 g/mol
InChI Key: WCGWEYKEDPTXOM-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1171204-54-8 . It has a molecular weight of 293.19 . The IUPAC name for this compound is 1-(2-pyridinylmethyl)-3-piperidinecarboxylic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

  • 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is used in the synthesis of various compounds. For instance, its derivative, piperazine-2,6-dione, has been synthesized and evaluated for anticancer activity (Kumar et al., 2013).
  • Its role in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines and their reactions has been explored, showcasing its versatility in chemical synthesis (Mekheimer et al., 1997).
  • Research has also been conducted on its spectroscopic properties and quantum mechanical study, highlighting its significance in understanding molecular behavior (Devi et al., 2020).

Catalysis and Chemical Reactions

  • The compound has been used in catalysis, such as in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, where it functions as a part of a nanomagnetic reusable catalyst (Ghorbani‐Choghamarani & Azadi, 2015).
  • It also plays a role in the synthesis of zwitterionic pyridazine derivatives, demonstrating its utility in creating complex chemical structures (Yamazaki et al., 1971).

Pharmacological Research

  • While excluding information related to drug use, dosage, and side effects, it's important to note that derivatives of this compound have been studied for their potential pharmacological properties, such as in antimicrobial and antimycobacterial activities (R.V.Sidhaye et al., 2011).

Electrochemistry

  • This compound has been used as an additive in electrolytic coloring of anodized aluminum from tin(II) solutions, highlighting its applications in material science and electrochemistry (Moshohoritou et al., 1994).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is often specific to the context of pharmaceuticals or bioactive compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves the reaction of pyridin-2-ylmethylamine with piperidine-3-carboxylic acid followed by the addition of dihydrochloride to form the final product.", "Starting Materials": [ "Pyridin-2-ylmethylamine", "Piperidine-3-carboxylic acid", "Dihydrochloride" ], "Reaction": [ "Step 1: Pyridin-2-ylmethylamine is reacted with piperidine-3-carboxylic acid in the presence of a suitable solvent and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid.", "Step 2: Dihydrochloride is added to the intermediate in the presence of a suitable solvent to form the final product, 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride.", "Step 3: The product is purified by recrystallization or other suitable methods." ] }

887444-94-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16)

InChI Key

WCGWEYKEDPTXOM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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